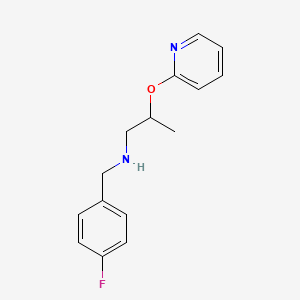
N-(4-fluorobenzyl)-2-(pyridin-2-yloxy)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorobenzyl)-N-[2-(2-pyridinyloxy)propyl]amine: is an organic compound that features a fluorobenzyl group and a pyridinyloxypropylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-N-[2-(2-pyridinyloxy)propyl]amine typically involves the following steps:
Formation of the Fluorobenzyl Intermediate: The initial step involves the preparation of the 4-fluorobenzyl intermediate. This can be achieved through the fluorination of benzyl chloride using a fluorinating agent such as hydrogen fluoride or a fluorinating reagent like N-fluorobenzenesulfonimide.
Preparation of the Pyridinyloxypropylamine Intermediate: The next step involves the synthesis of the pyridinyloxypropylamine intermediate. This can be done by reacting 2-chloropyridine with propylene oxide in the presence of a base such as potassium carbonate to form 2-(2-pyridinyloxy)propanol. This intermediate is then converted to the corresponding amine using a suitable amination reagent.
Coupling Reaction: The final step involves the coupling of the 4-fluorobenzyl intermediate with the pyridinyloxypropylamine intermediate. This can be achieved through a nucleophilic substitution reaction, where the amine group of the pyridinyloxypropylamine intermediate attacks the benzyl chloride derivative, resulting in the formation of N-(4-fluorobenzyl)-N-[2-(2-pyridinyloxy)propyl]amine.
Industrial Production Methods
Industrial production of N-(4-fluorobenzyl)-N-[2-(2-pyridinyloxy)propyl]amine may involve large-scale synthesis using similar synthetic routes as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-fluorobenzyl)-N-[2-(2-pyridinyloxy)propyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atom or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted products where the nucleophile replaces the fluorine atom or other substituents.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorobenzyl)-N-[2-(2-pyridinyloxy)propyl]amine has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(4-fluorobenzyl)-N-[2-(2-pyridinyloxy)propyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-chlorobenzyl)-N-[2-(2-pyridinyloxy)propyl]amine
- N-(4-bromobenzyl)-N-[2-(2-pyridinyloxy)propyl]amine
- N-(4-methylbenzyl)-N-[2-(2-pyridinyloxy)propyl]amine
Uniqueness
N-(4-fluorobenzyl)-N-[2-(2-pyridinyloxy)propyl]amine is unique due to the presence of the fluorine atom in the benzyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its analogs with different substituents.
Eigenschaften
Molekularformel |
C15H17FN2O |
|---|---|
Molekulargewicht |
260.31 g/mol |
IUPAC-Name |
N-[(4-fluorophenyl)methyl]-2-pyridin-2-yloxypropan-1-amine |
InChI |
InChI=1S/C15H17FN2O/c1-12(19-15-4-2-3-9-18-15)10-17-11-13-5-7-14(16)8-6-13/h2-9,12,17H,10-11H2,1H3 |
InChI-Schlüssel |
JOHQVHLJMWUVMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNCC1=CC=C(C=C1)F)OC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(4-Toluidino)imidazo[1,2-a]pyrimidin-2-yl]-1,2-benzenediol](/img/structure/B13371589.png)
![2-{5-[(4-chlorobenzyl)amino]-2H-tetrazol-2-yl}ethanol](/img/structure/B13371596.png)
![6-(4-Fluorophenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371603.png)
![3-(1-Adamantyl)-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371614.png)
![N-(sec-butyl)-2-chloro-5-[(2-phenylpropanoyl)amino]benzamide](/img/structure/B13371621.png)
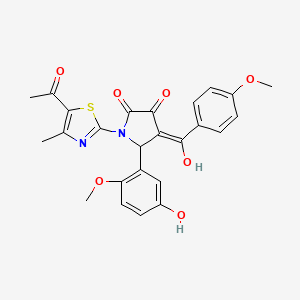
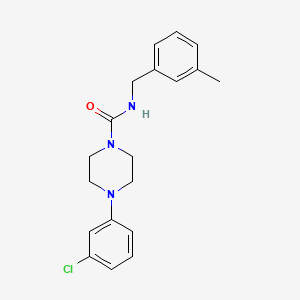
![3-[5-(2-Chlorophenyl)-3-isoxazolyl]-2-[(4-methyl-1-piperazinyl)methyl]propanenitrile](/img/structure/B13371637.png)
![8-bromo-5-ethyl-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13371642.png)
![3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B13371647.png)
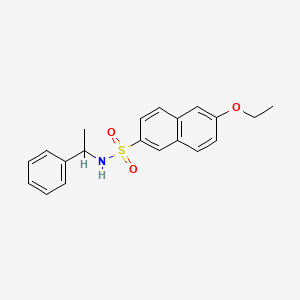
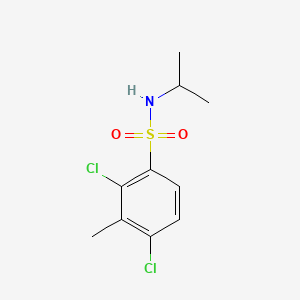
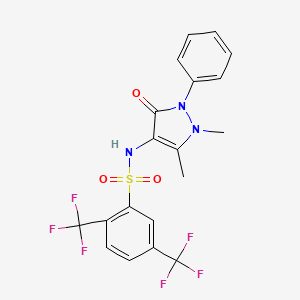
![4-{4-[amino(dimethyl)carbohydrazonoyl]phenyl}-1,3-dimethyl-1H-imidazol-3-ium](/img/structure/B13371668.png)
